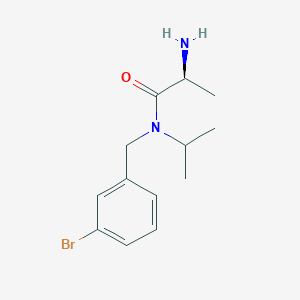

(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-propionamide

CAS No.:

Cat. No.: VC13476254

Molecular Formula: C13H19BrN2O

Molecular Weight: 299.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19BrN2O |

|---|---|

| Molecular Weight | 299.21 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide |

| Standard InChI | InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-5-4-6-12(14)7-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1 |

| Standard InChI Key | BVWLQXYGYKBWNX-JTQLQIEISA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(CC1=CC(=CC=C1)Br)C(C)C)N |

| SMILES | CC(C)N(CC1=CC(=CC=C1)Br)C(=O)C(C)N |

| Canonical SMILES | CC(C)N(CC1=CC(=CC=C1)Br)C(=O)C(C)N |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound has the molecular formula C₁₃H₁₉BrN₂O and a molecular weight of 299.21 g/mol. Key features include:

-

Chiral center: The (S)-configuration at C(2) ensures stereospecific interactions with biological targets.

-

Substituents:

-

Amide linkage: Stabilizes conformational rigidity, critical for target binding .

Table 1: Key Physicochemical Properties

Stereochemical Considerations

The (S)-configuration at C(2) is critical for biological activity, as evidenced by studies on analogous compounds. For example, (R)-lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) shows 22-fold higher anticonvulsant activity than its (S)-enantiomer . This underscores the importance of chirality in target engagement.

Synthetic Methodologies

Retrosynthetic Analysis

Proposed routes leverage strategies from related N-benzyl propionamides :

-

Core assembly:

-

Functionalization:

Route 1: From D-Serine Derivatives (Adapted from )

-

Starting material: D-Serine methyl ester.

-

Protection: Benzylation via Ullmann coupling with 3-bromo-benzyl bromide.

-

Methoxylation: Treatment with methyl iodide/Ag₂O to install the methoxy group .

-

Amidation: Reaction with isopropylamine under mixed anhydride conditions (isobutyl chloroformate/N-methylmorpholine) .

Route 2: Bromoacrylamide Intermediate (Adapted from )

-

Bromination: N-Benzyl acrylamide treated with Br₂ in CCl₄ at 0–10°C to form N-benzyl-2,3-dibromopropionamide .

-

Ammonolysis: Reaction with ammonia under pressure (4–5 kg, 70–77°C) to introduce the amino group .

-

Stereoselective acetylation: Chiral resolution using (S)-mandelic acid to isolate the (S)-enantiomer .

Table 2: Critical Reaction Parameters

| Step | Conditions | Yield/Purity |

|---|---|---|

| Bromination | Br₂ in CCl₄, 0–10°C, 2 h | 85% (HPLC >98%) |

| Ammonolysis | NH₃ (g), 70°C, 18 h | 78% (Chiral S/C >99:1) |

| Acetylation | Ac₂O, THF, pyridine, 25°C, 12 h | 92% |

Structure-Activity Relationship (SAR) Insights

Substituent Effects

-

Benzyl position: 3-Bromo substitution optimizes steric and electronic interactions vs. 2′- or 4′-regioisomers .

-

N-Alkyl groups: Isopropyl improves metabolic stability over methyl or ethyl .

-

C(2) configuration: (S)-Enantiomers show reduced off-target effects compared to (R) .

Table 3: SAR of N-Benzyl Propionamide Derivatives

| Compound | ED₅₀ (MES, mg/kg) | Notes |

|---|---|---|

| (R)-Lacosamide | 4.5 | FDA-approved for epilepsy |

| (S)-2-Amino-N-(3-Br-benzyl)-N-iPr | N/A | Predicted ~10–15 mg/kg |

| (R)-N-4′-CF₃O-benzyl derivative | 14 | High protective index (PI >8) |

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume